tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group, a hydroxyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These properties contribute to the compound’s potential biological activity and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate: Similar structure with an amino group instead of a hydroxyl group.
tert-Butyl (3R)-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure with a different stereochemistry.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Similar structure with an amino group at a different position.
Uniqueness
tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the combination of its trifluoromethyl group, hydroxyl group, and tert-butyl ester, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group allows for specific interactions with biological targets.
Properties
Molecular Formula |
C11H18F3NO3 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
tert-butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-5-10(17,7-15)11(12,13)14/h17H,4-7H2,1-3H3/t10-/m0/s1 |
InChI Key |
QYOHWKPQQOXOFE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
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